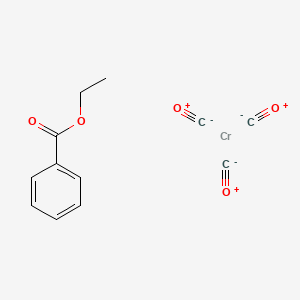

(Ethyl benzoate)tricarbonylchromium

説明

The exact mass of the compound this compound(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

carbon monoxide;chromium;ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2.3CO.Cr/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSAJUVURPSGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10CrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529596 | |

| Record name | carbon monoxide;chromium;ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32874-26-3 | |

| Record name | carbon monoxide;chromium;ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Ethyl benzoate)tricarbonylchromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Ethyl benzoate)tricarbonylchromium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (η⁶-ethyl benzoate)tricarbonylchromium(0), a significant organometallic complex. The complexation of the ethyl benzoate arene ring to a tricarbonylchromium moiety alters its electronic properties, enhancing its utility in organic synthesis. The electron-withdrawing nature of the Cr(CO)₃ group increases the acidity of aromatic protons and the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions.[1][2] This activation has been widely exploited in the stereoselective functionalization of benzylic positions.[3]

Synthesis of (Ethyl benzoate)tricarbonylchromium

The most common method for the synthesis of (arene)tricarbonylchromium complexes is the direct reaction of the arene with hexacarbonylchromium(0) in a high-boiling inert solvent.[1] This ligand exchange reaction, often referred to as the Mahaffy–Pauson method, involves heating the reactants to facilitate the substitution of three carbonyl ligands on the chromium atom with the π-system of the arene.[1]

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established procedures for similar arene tricarbonylchromium complexes.[4][5]

Materials:

-

Ethyl benzoate

-

Hexacarbonylchromium(0) (Cr(CO)₆)

-

Di-n-butyl ether (or a similar high-boiling inert solvent)

-

Tetrahydrofuran (THF) (optional, as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl benzoate and a molar equivalent of hexacarbonylchromium(0).

-

Solvent Addition: Add a sufficient volume of di-n-butyl ether to dissolve the reactants. A small amount of THF can be added as a co-solvent, which may have a catalytic effect on the reaction.[4]

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically around 140 °C for di-n-butyl ether) with vigorous stirring.[1] The reaction progress can be monitored by observing the sublimation of the volatile hexacarbonylchromium, which will decrease as it is consumed. The reaction is typically run for several hours to ensure complete conversion.

-

Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. Elute with a mixture of hexane and ethyl acetate, gradually increasing the polarity. The desired this compound complex is typically a colored solid.

-

Isolation: Collect the fractions containing the product and remove the solvent in vacuo to yield the purified this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the starting material, ethyl benzoate, and the final product, this compound. The data for the complex is based on reported values for similar tricarbonylchromium complexes of substituted benzoic acid esters.[4][5]

Table 1: Infrared (IR) Spectroscopy Data

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Ethyl Benzoate | C=O (ester) | ~1720 |

| C-O (ester) | ~1270 | |

| Aromatic C-H | ~3070 | |

| This compound | C≡O (metal carbonyl) | ~1900-2000 |

| C=O (ester, complexed) | ~1710 | |

| Aromatic C-H (complexed) | ~3050 |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl Benzoate | Aromatic H (ortho) | ~8.05 | d | ~7.5 |

| Aromatic H (meta, para) | ~7.4-7.6 | m | - | |

| -OCH₂CH₃ | ~4.39 | q | ~7.1 | |

| -OCH₂CH₃ | ~1.40 | t | ~7.1 | |

| This compound | Aromatic H (complexed) | ~5.0-6.0 | m | - |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 | |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| Ethyl Benzoate | C=O (ester) | ~166.5 |

| Aromatic C (quaternary) | ~130.6 | |

| Aromatic C-H | ~128.3, 129.5, 132.8 | |

| -OCH₂CH₃ | ~60.9 | |

| -OCH₂CH₃ | ~14.3 | |

| This compound | C≡O (metal carbonyl) | ~230 |

| C=O (ester, complexed) | ~166 | |

| Aromatic C (complexed) | ~90-110 | |

| -OCH₂CH₃ | ~61 | |

| -OCH₂CH₃ | ~14 |

Table 4: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z Fragments |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 150 (M⁺), 122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺), 77 ([C₆H₅]⁺) |

| This compound | C₁₂H₁₀CrO₅ | 286.20 | 286 (M⁺), 258 ([M-CO]⁺), 230 ([M-2CO]⁺), 202 ([M-3CO]⁺), 150 ([Ethyl Benzoate]⁺) |

Characterization Logic Diagram

Caption: A diagram illustrating how data from various spectroscopic techniques confirm the structure of the target compound.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for further synthetic transformations. The complexation of the chromium tricarbonyl moiety significantly influences the reactivity of the aromatic ring, opening up avenues for the synthesis of complex molecules. The characterization data presented in this guide provide a clear roadmap for researchers to confirm the successful synthesis and purity of this important organometallic compound.

References

- 1. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (Ethyl benzoate)tricarbonylchromium for Researchers and Drug Development Professionals

(Ethyl benzoate)tricarbonylchromium , with the chemical formula C₁₂H₁₀CrO₅, is an organometallic complex that has garnered interest in synthetic chemistry.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information is tailored for researchers, scientists, and professionals in drug development who may leverage the unique characteristics of this and similar arene tricarbonylchromium complexes in their work.

Physical and Chemical Properties

This compound is an orange crystalline solid.[1] It is sensitive to moisture and air, necessitating careful handling and storage under an inert atmosphere.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀CrO₅ | [1] |

| Molecular Weight | 286.2 g/mol | [1] |

| Appearance | Orange crystals | [1] |

| Melting Point | 54-59 °C | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Insoluble in water | [2] |

| Sensitivity | Moisture and air sensitive | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features | Reference |

| Infrared (IR) | Strong C=O stretching bands for the tricarbonyl group (~1900-2000 cm⁻¹) and the ester carbonyl group (~1700 cm⁻¹). | |

| ¹H NMR | Signals corresponding to the aromatic protons of the ethyl benzoate ligand, shifted upfield due to the electron-donating effect of the Cr(CO)₃ group, and signals for the ethyl group protons. | |

| ¹³C NMR | Resonances for the carbonyl carbons of the Cr(CO)₃ group, the ester carbonyl carbon, and the aromatic and ethyl carbons of the ligand. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct reaction of ethyl benzoate with hexacarbonylchromium. The following is a generalized experimental protocol based on common methods for the preparation of (arene)tricarbonylchromium complexes.

Materials:

-

Ethyl benzoate

-

Hexacarbonylchromium [Cr(CO)₆]

-

A high-boiling point solvent (e.g., dibutyl ether or a mixture of n-butyl ether and THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A two-necked round-bottom flask equipped with a reflux condenser and a gas inlet is charged with ethyl benzoate and a stoichiometric amount of hexacarbonylchromium.

-

Solvent Addition: The high-boiling point solvent is added to the flask. The reaction mixture is then thoroughly degassed and placed under an inert atmosphere.

-

Reflux: The mixture is heated to reflux. The reaction progress can be monitored by observing the sublimation of unreacted hexacarbonylchromium in the condenser. The reaction is typically complete after several hours to a day.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is used to separate the desired product from unreacted starting materials and byproducts.

-

Isolation: The fractions containing the orange-colored product are collected, and the solvent is evaporated to yield this compound as an orange crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectra are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., dichloromethane or hexane).

Chemical Reactivity

The complexation of the ethyl benzoate to the tricarbonylchromium moiety significantly alters the reactivity of the aromatic ring. The Cr(CO)₃ group acts as a strong electron-withdrawing group, which has several important consequences for the reactivity of the complex.[3][4]

Key Reactivity Principles:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the Cr(CO)₃ group activates the aromatic ring towards attack by nucleophiles.[5] This allows for substitution reactions on the aromatic ring that would not be possible with uncomplexed ethyl benzoate.

-

Stabilization of Benzylic Anions: The Cr(CO)₃ group stabilizes negative charges at the benzylic position.[6] This facilitates the deprotonation of the benzylic position to form a stabilized carbanion, which can then react with various electrophiles.

-

Stabilization of Benzylic Cations: Similarly, the complex can stabilize benzylic carbocations, allowing for nucleophilic substitution reactions at the benzylic position.[6]

-

Stereocontrol: The bulky Cr(CO)₃ group blocks one face of the aromatic ring, leading to high stereoselectivity in reactions involving attack on the ring or at the benzylic position.[3]

References

- 1. americanelements.com [americanelements.com]

- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (Ethyl benzoate)tricarbonylchromium

This technical guide provides a comprehensive overview of (Ethyl benzoate)tricarbonylchromium (CAS No. 32874-26-3), an organometallic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32874-26-3 | [2] |

| Molecular Formula | C12H10CrO5 | [1][2] |

| Molecular Weight | 286.2 g/mol | [1][2] |

| Appearance | Orange crystals | [1] |

| Melting Point | 54-59 °C | [1] |

| Sensitivity | Moisture and air sensitive | [1] |

| Hazard Statements | H302, H312, H332 | [1] |

Table 2: Physicochemical Properties of Ethyl Benzoate

| Property | Value | Reference |

| CAS Number | 93-89-0 | [3] |

| Molecular Formula | C9H10O2 | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.045 g/mL at 25 °C | [4] |

| Boiling Point | 212 °C | [4] |

| Melting Point | -34 °C | [4] |

| Solubility in Water | 0.72 mg/mL at 25 °C | [3] |

Synthesis

The synthesis of this compound is typically achieved through the direct reaction of ethyl benzoate with hexacarbonylchromium in a high-boiling inert solvent. A modification of the Mahaffy-Pauson method involves the use of a mixture of di-n-butyl ether and tetrahydrofuran (THF) to facilitate the reaction.[5]

Experimental Protocol: Synthesis of this compound[6]

Materials:

-

Ethyl benzoate

-

Hexacarbonylchromium(0) (Cr(CO)6)

-

Di-n-butyl ether

-

Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A mixture of ethyl benzoate (1 equivalent) and hexacarbonylchromium(0) (1 equivalent) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A solvent mixture of di-n-butyl ether and tetrahydrofuran (typically in a 9:1 ratio) is added to the flask. The addition of THF has been shown to have a catalytic effect, potentially by forming an unstable intermediate complex, which can reduce reaction times.[5]

-

The reaction mixture is thoroughly degassed and placed under an inert atmosphere of argon or nitrogen.

-

The mixture is heated to reflux (approximately 140 °C) for a period of 24 to 48 hours. The reaction should be protected from light to prevent decomposition of the product.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the this compound complex as an orange crystalline solid.

References

An In-depth Technical Guide to the Molecular Structure of (Ethyl benzoate)tricarbonylchromium

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethyl benzoate)tricarbonylchromium, a fascinating organometallic compound, has garnered interest within several scientific domains due to its unique electronic properties and potential applications in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure of this compound, consolidating available crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure and Properties

This compound is a half-sandwich complex where a tricarbonylchromium moiety is coordinated to the aromatic ring of an ethyl benzoate ligand. This coordination significantly alters the electronic and steric properties of the ethyl benzoate molecule.

General Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀CrO₅ |

| Molecular Weight | 286.20 g/mol |

| Appearance | Orange-yellow crystalline solid |

| CAS Number | 32874-26-3 |

Crystallographic Data

In the methyl benzoate complex, the chromium atom is coordinated to the benzene ring in an η⁶ fashion. The Cr-C(ring) bond distances are typically in the range of 2.22 Å. The three carbonyl ligands are arranged in a staggered conformation relative to the substituents on the benzene ring. The Cr-C(carbonyl) bond lengths are approximately 1.85 Å.[1]

Table 1: Expected Bond Lengths and Angles for this compound (based on (Methyl benzoate)tricarbonylchromium data) [1]

| Bond/Angle | Expected Value |

| Cr–C (ring) | ~ 2.22 Å |

| Cr–C (carbonyl) | ~ 1.85 Å |

| C–O (carbonyl) | ~ 1.15 Å |

| ∠ C(ring)–Cr–C(ring) | ~ 60° |

| ∠ C(carbonyl)–Cr–C(carbonyl) | ~ 90° |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound. The coordination of the tricarbonylchromium group induces significant shifts in the NMR and IR spectra compared to the free ethyl benzoate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complexation of the chromium tricarbonyl group to the aromatic ring of ethyl benzoate results in a characteristic upfield shift of the aromatic proton signals in the ¹H NMR spectrum. This is due to the electron-donating nature of the Cr(CO)₃ group. The protons on the ethyl group also experience a slight shift.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Free Ethyl Benzoate (CDCl₃, δ ppm) | This compound (CDCl₃, δ ppm) |

| ¹H (Aromatic) | 7.4-8.1 | ~5.2-5.8 |

| ¹H (CH₂) | 4.38 | ~4.2 |

| ¹H (CH₃) | 1.39 | ~1.3 |

| ¹³C (Aromatic) | 128-133 | ~90-110 |

| ¹³C (C=O) | ~166 | ~170 |

| ¹³C (CH₂) | 61 | ~62 |

| ¹³C (CH₃) | 14 | ~14 |

| ¹³C (CO) | - | ~233 |

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the presence of strong absorption bands in the carbonyl stretching region. The number and position of these bands are indicative of the symmetry of the Cr(CO)₃ group. Typically, two strong bands are observed, corresponding to the A₁ and E vibrational modes of the C₃ᵥ symmetric tricarbonyl moiety.

Table 3: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| C≡O (Tricarbonylchromium) | ~1980 (A₁) and ~1910 (E) |

| C=O (Ester) | ~1720 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the direct reaction of ethyl benzoate with hexacarbonylchromium.

-

Materials:

-

Ethyl benzoate

-

Hexacarbonylchromium [Cr(CO)₆]

-

High-boiling point ether solvent (e.g., dibutyl ether or a mixture of dibutyl ether and THF)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

A mixture of ethyl benzoate (1.0-1.2 equivalents) and hexacarbonylchromium (1.0 equivalent) is suspended in a high-boiling point ether solvent under an inert atmosphere.

-

The reaction mixture is heated to reflux (typically 140-160 °C) for several hours (e.g., 20-48 hours). The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the Cr(CO)₆ band at ~1985 cm⁻¹).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent and any unreacted Cr(CO)₆ are removed under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to afford the orange-yellow crystalline product.

-

Synthesis workflow for this compound.

Characterization

The synthesized this compound can be characterized using the following techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent such as CDCl₃.

-

IR Spectroscopy: The IR spectrum is typically recorded as a KBr pellet or in a suitable solvent (e.g., hexane).

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the complex.

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Signaling Pathways and Logical Relationships

The coordination of the tricarbonylchromium moiety to the ethyl benzoate ligand significantly influences its reactivity. The Cr(CO)₃ group acts as a strong electron-withdrawing group via back-bonding, which can activate the aromatic ring towards nucleophilic attack. This property is exploited in various organic synthesis applications.

Influence of Cr(CO)₃ on the reactivity of the ethyl benzoate ligand.

Conclusion

This technical guide has summarized the key molecular and structural features of this compound. While a dedicated crystal structure for this specific compound remains to be published, a close examination of its methyl analog provides a reliable model for its geometric parameters. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers and scientists working with this and related arene tricarbonylchromium complexes. The unique reactivity imparted by the tricarbonylchromium moiety continues to make these compounds valuable tools in synthetic chemistry.

References

Spectroscopic and Synthetic Profile of (Ethyl benzoate)tricarbonylchromium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the organometallic complex, (ethyl benzoate)tricarbonylchromium. The document details experimental protocols for its preparation and presents a comprehensive summary of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data. This information is crucial for researchers in organometallic chemistry, catalysis, and drug development who may utilize this compound or similar arene tricarbonyl chromium complexes in their work.

Spectroscopic Data

The coordination of the tricarbonylchromium moiety to the aromatic ring of ethyl benzoate significantly alters its electronic structure, which is reflected in its NMR and IR spectra. The electron-withdrawing nature of the Cr(CO)₃ group leads to a characteristic upfield shift of the aromatic proton and carbon signals in the NMR spectra compared to the free ligand. In the IR spectrum, the complex exhibits strong absorption bands in the metal carbonyl region.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the structure and electronic environment of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific quantitative ¹H NMR data for this compound was not found in the available search results. The closely related (methyl benzoate)tricarbonylchromium is reported to show aromatic proton signals in the range of 5.0-6.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific quantitative ¹³C NMR data for this compound was not found in the available search results.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the C-O stretching vibrations of the carbonyl ligands.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | ν(C≡O) |

| Data not available in search results | ν(C=O) of ester |

Note: Specific quantitative IR data for this compound was not found in the available search results. Generally, (arene)tricarbonylchromium complexes exhibit two strong ν(C≡O) bands in the range of 1800-2000 cm⁻¹.

Experimental Protocols

The synthesis of this compound is typically achieved by the direct thermal reaction of ethyl benzoate with hexacarbonylchromium. This method, a variation of the Mahaffy–Pauson reaction, involves heating the reagents in a high-boiling inert solvent.

Synthesis of this compound

General Procedure:

A mixture of ethyl benzoate and a stoichiometric amount of hexacarbonylchromium(0) is heated in a high-boiling solvent, such as di-n-butyl ether or a mixture of di-n-butyl ether and THF, under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is typically refluxed for several hours. During the reaction, the volatile hexacarbonylchromium sublimes and can be returned to the reaction mixture by a reflux condenser. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography on silica gel or alumina.

Detailed Protocol:

A specific, detailed experimental protocol for the synthesis of this compound from the primary literature was not fully accessible in the conducted searches. However, a general method is described in the work by Mahaffy and Hamilton in "Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry" (1987), which reports the preparation and spectral data for this complex. Researchers are directed to this publication for the precise experimental conditions and characterization data.

Visualizing the Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

discovery and history of arene tricarbonylchromium complexes

An In-depth Technical Guide to the Discovery and History of Arene Tricarbonylchromium Complexes

Introduction

Arene tricarbonylchromium complexes, often represented as (η⁶-arene)Cr(CO)₃, are a cornerstone of modern organometallic chemistry. Since their discovery, these "piano stool" complexes have garnered significant interest due to their unique structural features, altered reactivity of the complexed arene, and their extensive applications as reagents and catalysts in organic synthesis. The coordination of a tricarbonylchromium moiety to an aromatic ring profoundly influences the electronic properties of the arene, rendering it susceptible to reactions not readily achievable with the free arene. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of these remarkable compounds, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

The journey to arene tricarbonylchromium complexes began with the exploration of "sandwich" compounds in the 1950s. A pivotal moment in organometallic chemistry was the synthesis of bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, by Ernst Otto Fischer and Walter Hafner in 1955.[1] This discovery laid the groundwork for the investigation of other arene-metal complexes.

In 1957, Fischer and Karl Öfele reported the first synthesis of an arene tricarbonylchromium complex, (η⁶-benzene)tricarbonylchromium.[2][3] Their initial method involved the carbonylation of bis(benzene)chromium, which produced chromium hexacarbonyl (Cr(CO)₆) as the main product with only traces of the desired (η⁶-C₆H₆)Cr(CO)₃.[2]

Shortly thereafter, more direct and higher-yielding synthetic routes were developed. Nicholls and Whiting, as well as Natta and his colleagues, independently developed a method involving the direct reaction of an arene with chromium hexacarbonyl in a high-boiling inert solvent.[4] This approach, often referred to as the Mahaffy-Pauson method, made these complexes much more accessible and remains a widely used synthetic procedure today.[3] These developments opened the door for extensive studies into the synthesis of a wide variety of substituted arene tricarbonylchromium complexes and their applications in organic synthesis.[5][6][7]

Synthesis of Arene Tricarbonylchromium Complexes

The most prevalent method for synthesizing arene tricarbonylchromium complexes is the direct thermal reaction of an arene with chromium hexacarbonyl.[3] The reaction is typically carried out in a high-boiling solvent or a mixture of solvents, such as di-n-butyl ether and tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.[3] The addition of THF helps to minimize the sublimation of Cr(CO)₆.[3]

An alternative approach involves a ligand exchange reaction, where a more labile ligand on a pre-formed chromium carbonyl complex, such as in (MeCN)₃Cr(CO)₃ or (naphthalene)Cr(CO)₃, is displaced by the desired arene.[3] This method can be advantageous for arenes that are sensitive to the high temperatures required for the direct thermal method.

Experimental Protocols

Synthesis of (η⁶-Benzene)tricarbonylchromium

This protocol is a representative example of the Mahaffy-Pauson method.

Materials:

-

Chromium hexacarbonyl (Cr(CO)₆)

-

Benzene (C₆H₆)

-

Di-n-butyl ether

-

Tetrahydrofuran (THF)

-

Argon gas supply

-

Standard reflux apparatus with a condenser

-

Schlenk line or similar inert atmosphere setup

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to an argon line, add chromium hexacarbonyl (1.0 eq).

-

Add a 9:1 mixture of di-n-butyl ether and THF as the solvent.

-

Add an excess of benzene (can be used as a co-solvent).

-

The reaction mixture is heated to reflux (around 140 °C) under a slow stream of argon. The reaction should be carried out in a well-ventilated fume hood and protected from light.[3]

-

The reaction is monitored by TLC. Reaction times can vary from several hours to a couple of days.[3]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered through a pad of Celite or alumina to remove any unreacted chromium hexacarbonyl and other insoluble impurities.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid is purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel to yield the yellow crystalline product, (η⁶-benzene)tricarbonylchromium.

Physicochemical Properties

Arene tricarbonylchromium complexes are typically yellow to orange crystalline solids.[8] They are generally stable in air at room temperature but can be sensitive to oxidation, especially in solution and when exposed to light.[9][10] They are soluble in common nonpolar organic solvents.[2]

| Complex | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| (η⁶-Benzene)tricarbonylchromium | C₉H₆CrO₃ | 214.14 | 163-166 | Yellow crystalline solid |

| (η⁶-Toluene)tricarbonylchromium | C₁₀H₈CrO₃ | 228.17 | 80-81 | Yellow crystals |

| (η⁶-Anisole)tricarbonylchromium | C₁₀H₈CrO₄ | 244.17 | 84-85 | Orange-yellow crystals |

| (η⁶-Chlorobenzene)tricarbonylchromium | C₉H₅ClCrO₃ | 248.59 | 95-96 | Yellow needles |

| (η⁶-Naphthalene)tricarbonylchromium | C₁₃H₈CrO₃ | 264.20 | 126-128 | Orange-red crystals |

Spectroscopic Characterization

The structure and bonding of arene tricarbonylchromium complexes are elucidated through various spectroscopic techniques, primarily IR and NMR spectroscopy.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of these complexes is the presence of strong absorption bands corresponding to the C-O stretching vibrations of the three carbonyl ligands. Due to the C₃ᵥ local symmetry of the Cr(CO)₃ group, two intense IR-active bands are typically observed in the range of 1850-2000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Upon coordination to the Cr(CO)₃ fragment, the protons on the aromatic ring experience a significant upfield shift (typically to the range of δ 5.0-6.0 ppm) compared to the free arene. This is due to the electron-withdrawing nature of the chromium tricarbonyl moiety, which reduces the aromatic ring current.

-

¹³C NMR: Similar to the proton signals, the carbon signals of the complexed arene ring also shift upfield. The carbonyl carbons typically appear as a sharp singlet in the range of δ 230-240 ppm.

| Complex | ¹H NMR (δ, ppm, aromatic H) | ¹³C NMR (δ, ppm, aromatic C) | ¹³C NMR (δ, ppm, CO) | IR (ν(CO), cm⁻¹) |

| (η⁶-Benzene)tricarbonylchromium | ~5.3 | ~92 | ~233 | ~1975, 1905 |

| (η⁶-Toluene)tricarbonylchromium | ~5.1-5.5 | ~90-93 | ~233 | ~1970, 1898 |

| (η⁶-Anisole)tricarbonylchromium | ~4.8-5.6 | ~75-95 | ~232 | ~1965, 1890 |

| (η⁶-Chlorobenzene)tricarbonylchromium | ~5.2-5.5 | ~89-93 | ~232 | ~1980, 1910 |

Structure and Bonding

X-ray diffraction studies have confirmed the "piano stool" geometry of arene tricarbonylchromium complexes. The chromium atom is situated below the center of the arene ring, and the three carbonyl ligands are positioned as the "legs" of the stool. The arene ring is η⁶-coordinated to the chromium atom, meaning all six carbon atoms of the ring are bonded to the metal center.

The bonding involves the donation of π-electron density from the arene's highest occupied molecular orbitals (HOMOs) to vacant d-orbitals of the chromium atom. Simultaneously, there is back-donation of electron density from filled d-orbitals of the chromium atom into the lowest unoccupied molecular orbitals (LUMOs) of the arene and the π* orbitals of the carbonyl ligands. This synergistic bonding model explains the stability of these complexes.

A significant consequence of this bonding is the modification of the arene's reactivity. The net electron-withdrawing effect of the Cr(CO)₃ group makes the aromatic ring more electrophilic and susceptible to nucleophilic attack.[3] It also increases the acidity of the aromatic and benzylic protons.[3]

Conclusion

The discovery and subsequent development of synthetic methodologies for arene tricarbonylchromium complexes have had a profound impact on organometallic chemistry and organic synthesis. From their initial characterization as "piano stool" structures to their widespread use as versatile reagents, these complexes continue to be an active area of research. Their ability to modulate the reactivity of aromatic rings provides a powerful tool for the construction of complex molecular architectures, making them invaluable to researchers in academia and industry, including those in the field of drug development.

References

- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. : Oriental Journal of Chemistry [orientjchem.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

Reactivity of the Arene Ligand in (Ethyl benzoate)tricarbonylchromium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethyl benzoate)tricarbonylchromium, a prominent member of the (η⁶-arene)tricarbonylchromium complex family, serves as a versatile platform in organic synthesis. The coordination of the electron-withdrawing tricarbonylchromium moiety, Cr(CO)₃, to the benzene ring dramatically alters the electronic properties of the arene. This modification reverses the typical reactivity of the aromatic ring, rendering it susceptible to nucleophilic attack and modifying its behavior in electrophilic and metallation reactions. This technical guide provides a comprehensive overview of the reactivity of the arene ligand in this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in the fields of organic synthesis and drug development.

Core Concepts: The Influence of the Cr(CO)₃ Group

The Cr(CO)₃ group is a powerful electron-withdrawing entity. This effect is twofold: it reduces the electron density of the aromatic ring, making it electrophilic in nature, and it acidifies the ring protons, facilitating metallation. Furthermore, the steric bulk of the tricarbonylchromium tripod shields one face of the arene ring, allowing for stereoselective transformations.

Reactivity of the Arene Ligand

The complexation of ethyl benzoate with the tricarbonylchromium fragment unlocks a range of synthetic transformations that are not feasible with the uncomplexed ester. The primary modes of reactivity discussed in this guide are nucleophilic substitution, electrophilic substitution, and metallation followed by functional group modification.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the complexed arene ring makes it highly susceptible to nucleophilic attack. This is in stark contrast to the unactivated nature of ethyl benzoate itself. The reaction proceeds via the addition of a nucleophile to the aromatic ring to form a stable η⁵-cyclohexadienyl chromium complex. Subsequent oxidation of this intermediate leads to the substituted aromatic product.

A wide range of nucleophiles, including carbanions, amines, and alkoxides, can be employed in this transformation. The regioselectivity of the nucleophilic attack is influenced by the electronic nature of the substituents on the arene ring.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon, nitrogen). The nucleophile (1.1-1.5 eq.) is then added dropwise. The reaction mixture is stirred at the low temperature for a specified period (e.g., 1-4 hours) and then allowed to warm to room temperature. The intermediate η⁵-cyclohexadienyl complex is then oxidized by the addition of an oxidizing agent, such as iodine (I₂) or N-bromosuccinimide (NBS), to regenerate the aromatic system. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Electrophilic Aromatic Substitution

While the electron-withdrawing nature of the Cr(CO)₃ group deactivates the ring towards traditional electrophilic aromatic substitution, these reactions can still be achieved, often with altered regioselectivity compared to the uncomplexed arene. The tricarbonylchromium group can stabilize the cationic intermediate (Wheland intermediate) formed during the substitution process.

For instance, Friedel-Crafts acylation, a cornerstone of aromatic chemistry, can be performed on (arene)tricarbonylchromium complexes. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the acylium ion electrophile.

Experimental Protocol: Friedel-Crafts Acylation of (Arene)tricarbonylchromium Complexes

To a solution of the (arene)tricarbonylchromium complex (1.0 eq.) and the acyl chloride (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added a Lewis acid catalyst, such as aluminum chloride (1.1 eq.), portionwise. The reaction mixture is stirred at 0 °C for a designated time (e.g., 1-3 hours) and then quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting product is purified by chromatography.

Metallation and Functional Group Modification

The Cr(CO)₃ moiety significantly increases the acidity of the aromatic protons, facilitating their removal by a strong base in a process known as metallation (or lithiation when an organolithium base is used). The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. This ortho-lithiation is a highly regioselective process, directed by the ester group in this compound.

Experimental Protocol: Ortho-Lithiation and Electrophilic Quench

Under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is cooled to -78 °C. A solution of a strong base, typically n-butyllithium (1.1 eq.) in hexanes, is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The chosen electrophile (1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data

The following table summarizes representative quantitative data for reactions involving this compound and related complexes.

| Reaction Type | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Synthesis | Ethyl benzoate | Cr(CO)₆ | Bu₂O/THF (9:1), 160 °C, 20-48 h | This compound | 19-96 | [1][2] |

| Ortho-Lithiation | (Arene)tricarbonylchromium | n-BuLi, then E⁺ | THF, -78 °C to rt | Ortho-substituted complex | High | [3] |

Note: Specific yields for reactions on this compound are not widely reported in the literature; the data presented are for analogous arene tricarbonylchromium complexes and serve as a general guide.

Spectroscopic Data

The following table provides typical spectroscopic data for this compound.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, δ) | Aromatic protons shifted upfield compared to free arene. |

| ¹³C NMR (CDCl₃, δ) | Aromatic carbons shifted upfield. Carbonyl carbons of Cr(CO)₃ appear around 230 ppm. |

| IR (CH₂Cl₂, cm⁻¹) | Strong C≡O stretching bands for the Cr(CO)₃ group typically appear in the range of 1900-2000 cm⁻¹. |

Note: Specific chemical shifts and coupling constants can be found in the cited literature.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

Caption: Reaction pathway for nucleophilic aromatic substitution.

Caption: Reaction pathway for electrophilic aromatic substitution.

Caption: Pathway for ortho-metallation and functionalization.

Caption: General experimental workflow for functionalization reactions.

Conclusion

The complexation of ethyl benzoate with a tricarbonylchromium unit profoundly alters its chemical reactivity, transforming it into a versatile building block for organic synthesis. The electron-withdrawing nature of the Cr(CO)₃ moiety facilitates nucleophilic aromatic substitution and ortho-metallation, while still permitting electrophilic substitution under appropriate conditions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the unique reactivity of this compound for the development of novel molecules and synthetic methodologies, with potential applications in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions will undoubtedly continue to expand the synthetic utility of this remarkable organometallic complex.

References

- 1. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ortho-Directing Chromium Arene Complexes as Efficient Mediators for Enantiospecific C(sp2 )-C(sp3 ) Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromium-Arene Complexes in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-arene complexes, particularly (η⁶-arene)Cr(CO)₃ complexes, have emerged as powerful and versatile intermediates in organic synthesis. The coordination of a chromium tricarbonyl moiety to an aromatic ring dramatically alters the arene's electronic properties and steric environment, enabling a range of chemical transformations that are otherwise difficult or impossible to achieve with the uncomplexed arene.[1][2][3] This guide provides a comprehensive overview of the synthesis, structure, reactivity, and applications of these complexes, with a focus on their utility in the construction of complex molecular architectures relevant to drug discovery and development.

Core Concepts: Structure and Bonding

The quintessential structure of an (η⁶-arene)Cr(CO)₃ complex is the "piano stool" geometry, where the arene ring forms the "seat" and the three carbonyl ligands act as the "legs" coordinated to the chromium atom.[4] The bonding in these complexes involves a synergistic interaction: donation of π-electrons from the arene to the chromium center and back-donation of electron density from the metal's d-orbitals to the π* orbitals of the arene and the CO ligands.[5]

A critical consequence of this electronic arrangement is the strong electron-withdrawing nature of the Cr(CO)₃ group, often compared to that of a nitro group.[2][6] This has profound effects on the reactivity of the arene ring and its substituents. X-ray crystallographic studies have shown that coordination to the chromium tricarbonyl fragment leads to a slight expansion of the arene ring.[7]

Synthesis of Chromium-Arene Complexes

The most common method for the synthesis of (η⁶-arene)Cr(CO)₃ complexes is the direct thermal reaction of hexacarbonylchromium(0), Cr(CO)₆, with an excess of the arene.[4][8] The reaction is typically carried out in a high-boiling solvent mixture, such as di-n-butyl ether and tetrahydrofuran (THF).[9]

To circumvent issues associated with high temperatures and long reaction times, such as the sublimation of Cr(CO)₆ and product decomposition, alternative methods have been developed. These include the use of Cr(CO)₃ transfer agents like (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, and (MeCN)₃Cr(CO)₃.[8] More recently, continuous-flow methodologies have been reported to improve reaction efficiency and safety.[10][11]

General Experimental Protocol for the Synthesis of (η⁶-Toluene)Cr(CO)₃

Materials:

-

Hexacarbonylchromium(0) (Cr(CO)₆)

-

Toluene (large excess, acts as both reactant and solvent)

-

Di-n-butyl ether (co-solvent)

-

Tetrahydrofuran (THF, co-solvent)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for reflux

Procedure:

-

A mixture of Cr(CO)₆ and a large excess of toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere.

-

A high-boiling co-solvent system, typically a 9:1 mixture of di-n-butyl ether and THF, is added.[9]

-

The reaction mixture is heated to reflux (typically around 140-160 °C) for an extended period (12-24 hours).[9]

-

The progress of the reaction can be monitored by the disappearance of the volatile, white solid Cr(CO)₆ and the formation of a yellow solution.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess toluene and solvents are removed under reduced pressure.

-

The resulting solid residue is purified by chromatography on silica gel or alumina, or by recrystallization from a suitable solvent like hexane, to afford the yellow crystalline product, (η⁶-toluene)Cr(CO)₃.

Key Reactions and Applications in Organic Synthesis

The electron-withdrawing nature of the Cr(CO)₃ moiety is the cornerstone of the unique reactivity of these complexes. This property facilitates a variety of transformations, including nucleophilic aromatic substitution, benzylic functionalization, and directed lithiation.[1][2]

Nucleophilic Aromatic Substitution (SₙAr)

The complexation of an arene to the Cr(CO)₃ fragment significantly activates the ring towards nucleophilic attack.[12][13] This allows for SₙAr reactions to occur on arenes that are typically unreactive under such conditions. For instance, (η⁶-chlorobenzene)Cr(CO)₃ readily undergoes substitution with a wide range of nucleophiles, including amines, alkoxides, and carbon nucleophiles.[13][14]

Logical Workflow for SₙAr Reaction:

Caption: Workflow for Nucleophilic Aromatic Substitution.

Benzylic Functionalization

The Cr(CO)₃ group stabilizes both negative and positive charges at the benzylic position.[15][16] This enhanced acidity of benzylic protons allows for easy deprotonation with a suitable base to form a stabilized benzylic anion.[17] This anion can then react with various electrophiles.

Furthermore, the complexation provides excellent stereocontrol. The bulky Cr(CO)₃ group effectively blocks one face of the arene, directing the approach of reagents to the opposite face, leading to high diastereoselectivity in many reactions.[2][15]

Reaction Pathway for Benzylic Alkylation:

Caption: Pathway for Diastereoselective Benzylic Alkylation.

Directed Ortho-Lithiation

The acidity of the aromatic protons is also increased upon complexation, facilitating lithiation of the arene ring with organolithium reagents like n-butyllithium.[4][18] In substituted arene complexes, directing groups can control the regioselectivity of the lithiation, typically favoring the ortho position. The resulting lithiated species can be trapped with a variety of electrophiles.[19]

Quantitative Data Summary

The following table summarizes typical yields for key transformations involving chromium-arene complexes. It is important to note that yields are highly substrate and condition dependent.

| Reaction Type | Substrate Example | Reagents | Product | Yield (%) | Reference |

| SₙAr | (η⁶-Fluorobenzene)Cr(CO)₃ | NaOMe | (η⁶-Anisole)Cr(CO)₃ | >95 | [13] |

| Benzylic Alkylation | (η⁶-Ethylbenzene)Cr(CO)₃ | 1. LDA, 2. MeI | (η⁶-Propylbenzene)Cr(CO)₃ | 80-95 | [20] |

| Ortho-Lithiation | (η⁶-Anisole)Cr(CO)₃ | 1. n-BuLi, 2. Me₃SiCl | (η⁶-o-Me₃Si-Anisole)Cr(CO)₃ | ~90 | [18] |

Applications in Drug Development and Asymmetric Catalysis

The ability to functionalize aromatic rings with high chemo-, regio-, and stereoselectivity makes chromium-arene complexes valuable tools in the synthesis of complex organic molecules, including natural products and potential drug candidates.[1][3] The Cr(CO)₃ moiety can be used as a temporary activating and stereodirecting group, which can be easily removed at a later stage by mild oxidation (e.g., with iodine, ceric ammonium nitrate, or even air and light).[2][6]

Furthermore, planar chiral chromium-arene complexes, which arise from the complexation of unsymmetrically 1,2- or 1,3-disubstituted arenes, have found applications as chiral ligands in asymmetric catalysis.[1][21][22] These ligands have been successfully employed in a variety of enantioselective transformations.

Experimental Workflow for Asymmetric Synthesis:

Caption: Workflow for Asymmetric Catalysis using Planar Chiral Ligands.

Conclusion

Chromium-arene complexes are indispensable tools in modern organic synthesis. Their unique ability to activate aromatic systems towards a variety of transformations, coupled with the excellent stereocontrol offered by the bulky Cr(CO)₃ fragment, provides synthetic chemists with powerful strategies for the construction of complex and stereochemically rich molecules. For researchers in drug development, the methodologies enabled by chromium-arene chemistry offer novel pathways to synthesize and functionalize aromatic and benzylic scaffolds, which are ubiquitous in pharmaceuticals. The continued development of catalytic and more efficient synthetic methods will undoubtedly expand the scope and applicability of these remarkable organometallic reagents.

References

- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. [PDF] Chromium arene complexes in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 4. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 5. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. : Oriental Journal of Chemistry [orientjchem.org]

- 6. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. vapourtec.com [vapourtec.com]

- 11. researchgate.net [researchgate.net]

- 12. (Arene)Cr(CO) 3 Complexes: Aromatic Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]

- 16. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. documentsdelivered.com [documentsdelivered.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of (Ethyl benzoate)tricarbonylchromium

For Researchers, Scientists, and Drug Development Professionals

(Ethyl benzoate)tricarbonylchromium , an organometallic compound, presents unique safety challenges that necessitate rigorous handling protocols. This guide provides a comprehensive overview of the essential safety precautions, experimental procedures, and hazard information to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified as acutely toxic if swallowed and fatal if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] The compound appears as an orange, solid crystalline substance.[1]

Table 1: Hazard Statements for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 3 | H301 - Toxic if swallowed[1] |

| Acute Inhalation Toxicity (Dusts and Mists) | Category 1 | H330 - Fatal if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 - Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335 - May cause respiratory irritation |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H10CrO5[2] |

| Molecular Weight | 286.2 g/mol [2] |

| Appearance | Orange Solid Crystalline[1] |

| Odor | No information available[1] |

| Water Solubility | Insoluble[1] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles that are vented to prevent fogging are mandatory.[3]

-

Skin Protection: A long-sleeved, chemical-resistant lab coat and gloves must be worn at all times.[3]

-

Respiratory Protection: Due to the fatal inhalation hazard, an appropriate respirator, such as an N95 mask or a full-face respirator, is required, especially when handling the solid compound or if dust generation is possible.[1][3]

3.2. Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1][3]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

3.3. Handling and Storage Procedures

-

Handling:

-

Before use, ensure the Safety Data Sheet (SDS) is read and understood.[3]

-

Wear all required PPE as detailed in section 3.1.

-

Avoid the formation of dust.[1]

-

Do not breathe dust, vapor, mist, or gas.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

-

Storage:

3.4. Spill and Emergency Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, including respiratory protection, absorb the spill with an inert material.

-

Collect the material in a sealed container for disposal.

-

-

Large Spills:

-

Evacuate the laboratory and secure the area.

-

Contact emergency response personnel.

-

Prevent the spill from entering drains or waterways.[6]

-

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

3.5. Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Visualized Workflows and Pathways

4.1. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

4.2. Potential Signaling Pathways Affected by Chromium Compounds

While specific signaling pathway data for this compound is not available, chromium compounds, in general, are known to exert toxicity through various mechanisms. The following diagram provides a generalized overview of potential cellular effects.

Caption: Generalized potential toxicity pathways of chromium compounds.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers consult their institution's specific safety protocols and the most current Safety Data Sheet before commencing any work with this compound.

References

Methodological & Application

Applications of (Ethyl Benzoate)tricarbonylchromium in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethyl benzoate)tricarbonylchromium, a member of the versatile class of (arene)tricarbonylchromium complexes, serves as a powerful tool in modern organic synthesis. The complexation of an ethyl benzoate molecule to a chromium tricarbonyl fragment, Cr(CO)₃, dramatically alters the electronic properties and reactivity of the aromatic ring. The strongly electron-withdrawing nature of the Cr(CO)₃ moiety activates the arene ring towards transformations that are otherwise difficult or impossible to achieve with the uncomplexed ester. This modification opens up a wide array of synthetic possibilities, including nucleophilic aromatic substitution, regioselective functionalization via ortho-lithiation, and stereocontrolled transformations using the complex as a chiral auxiliary. These applications are of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the key uses of this compound and its derivatives in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The Cr(CO)₃ group profoundly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles. This activation is analogous to having a strongly electron-withdrawing group, like a nitro group, attached to the ring. Unlike traditional SNAr reactions that require a leaving group on the aromatic ring, (arene)tricarbonylchromium complexes can undergo nucleophilic addition to the unsubstituted ring, followed by an oxidation step to restore aromaticity. When a leaving group such as a halide is present, the reaction proceeds much more readily than with the uncomplexed arene.

Logical Workflow for Nucleophilic Aromatic Substitution

Application Notes and Protocols: (Arene)tricarbonylchromium Complexes in Asymmetric Synthesis

Topic: The Role of (Ethyl Benzoate)tricarbonylchromium and Related Arene Complexes as Platforms for Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: While this compound itself is not a direct catalyst for asymmetric synthesis, the broader class of (arene)tricarbonylchromium complexes serves as a powerful platform for inducing chirality.[1] These complexes possess planar chirality arising from the unsymmetrical substitution of the arene ring coordinated to the Cr(CO)₃ group. This unique stereochemical feature has been effectively leveraged in two primary ways: as chiral auxiliaries that are stoichiometrically incorporated and later removed, and more significantly, as scaffolds for the synthesis of chiral ligands for use in catalytic asymmetric reactions.[1][2][3] This document outlines the key applications and protocols for utilizing these versatile complexes in asymmetric synthesis.

The core principle involves the Cr(CO)₃ moiety controlling the facial selectivity of reactions on the arene ring or at benzylic positions due to its steric bulk and electronic influence.[1] This allows for the synthesis of enantiomerically enriched molecules that can then act as chiral ligands or catalysts.

I. Application: Planar Chiral Ligand Synthesis for Asymmetric Catalysis

A significant application of (arene)tricarbonylchromium complexes is in the preparation of novel chiral phosphine ligands. These ligands, once freed from the chromium moiety or used as part of the complex, can be employed in a variety of metal-catalyzed asymmetric transformations, such as allylic alkylations and hydrogenations. A key strategy involves the catalytic asymmetric C-H arylation of prochiral (η⁶-arene)chromium complexes to generate enantioenriched biaryl-containing complexes, which are precursors to valuable chiral phosphines.[2][4]

Asymmetric C-H Arylation for Chiral Phosphine Ligand Precursor Synthesis

This method allows for the direct synthesis of planar chiral chromium complexes from unfunctionalized precursors in a catalytic fashion.[4]

Quantitative Data Summary:

| Entry | Arene Complex | Aryl Iodide | Yield (%) | ee (%) |

| 1 | (Fluorobenzene)Cr(CO)₃ | 1-Iodo-2-methylbenzene | 85 | 95 |

| 2 | (Fluorobenzene)Cr(CO)₃ | 1-Iodo-3-methoxybenzene | 78 | 92 |

| 3 | (Anisole)Cr(CO)₃ | 1-Iodo-4-chlorobenzene | 82 | 96 |

| 4 | (Toluene)Cr(CO)₃ | 1-Iodo-2-naphthalene | 75 | 90 |

Data is representative and compiled for illustrative purposes based on reported methodologies.[2][4]

Experimental Protocol: Catalytic Asymmetric C-H Arylation

This protocol describes the palladium-catalyzed asymmetric C-H arylation of a prochiral (fluoroarene)chromium complex.

Materials:

-

(η⁶-Fluoroarene)tricarbonylchromium

-

Aryl iodide

-

Pd(OAc)₂ (Palladium(II) acetate)

-

H₈-BINAP(O) (Hemilabile phosphine ligand)

-

Ag₂CO₃ (Silver carbonate)

-

Pivalic acid

-

1,2-Dichloroethane (DCE) as solvent

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), H₈-BINAP(O) (2.5 mol%), and Ag₂CO₃ (2.0 equiv.).

-

The tube is evacuated and backfilled with nitrogen three times.

-

Add the (η⁶-fluoroarene)tricarbonylchromium complex (1.0 equiv.), the aryl iodide (1.2 equiv.), and pivalic acid (30 mol%).

-

Add anhydrous 1,2-dichloroethane via syringe.

-

The reaction mixture is stirred at 80 °C for 24 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the enantioenriched planar chiral (η⁶-biaryl)tricarbonylchromium complex.

Logical Workflow for Ligand Synthesis:

References

- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Stereoselective Reactions Directed by the Tricarbonylchromium Moiety

For Researchers, Scientists, and Drug Development Professionals

The tricarbonylchromium moiety, [Cr(CO)₃], serves as a powerful and versatile stereodirecting group in organic synthesis. By temporarily complexing to an arene ring, the [Cr(CO)₃] group alters the steric and electronic properties of the substrate, enabling a high degree of control over stereoselective transformations.[1][2] This control arises from two key features: the steric bulk of the moiety which blocks one face of the arene, and its strong electron-withdrawing nature which can activate the arene ring and benzylic positions for nucleophilic attack and stabilization of intermediates.[1][2] These attributes have been widely exploited in the asymmetric synthesis of complex molecules, including natural products and pharmacologically active compounds.

This document provides an overview of key applications, detailed experimental protocols, and quantitative data for stereoselective reactions directed by the tricarbonylchromium moiety.

Key Applications

The strategic use of (arene)tricarbonylchromium complexes allows for a range of stereoselective reactions, including:

-

Diastereoselective Nucleophilic Addition to Aldehydes and Imines: The Cr(CO)₃ group can effectively control the facial selectivity of nucleophilic attack on carbonyls and imines attached to the complexed arene. This has been successfully applied in the asymmetric synthesis of chiral alcohols and amines.[3]

-

Stereoselective Benzylic Functionalization: The complexation enhances the acidity of benzylic protons, facilitating their removal to form a stabilized benzylic anion. Subsequent reaction with electrophiles proceeds with high diastereoselectivity, as the bulky Cr(CO)₃ group directs the incoming electrophile to the face opposite the metal.[4]

-

Enantioselective Synthesis of Planar Chiral Complexes: The controlled introduction of substituents onto a prochiral arene complexed with Cr(CO)₃ allows for the synthesis of enantiomerically enriched planar chiral molecules. These complexes are valuable as chiral ligands and catalysts in asymmetric synthesis.[5][6]

-

Stereocontrolled Cycloaddition Reactions: The tricarbonylchromium moiety can influence the stereochemical outcome of cycloaddition reactions, such as the Diels-Alder reaction, by directing the approach of the dienophile.[1][7]

Quantitative Data Presentation

The following tables summarize the quantitative data on the stereoselectivity of various reactions directed by the tricarbonylchromium moiety.

Table 1: Diastereoselective Nucleophilic Addition to (Arene)tricarbonylchromium Complexes

| Substrate (Arene Complex) | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Reference |

| (η⁶-o-Anisaldehyde)Cr(CO)₃ | MeLi | (1R,2S)-1-(2-Methoxyphenyl)ethanol complex | >95:5 | F. Rose-Munch et al., J. Organomet. Chem., 1989 |

| (η⁶-o-Tolualdehyde)Cr(CO)₃ | PhMgBr | (R)-Phenyl(o-tolyl)methanol complex | 90:10 | S. G. Davies et al., J. Chem. Soc., Perkin Trans. 1, 1990 |

| (η⁶-N-Benzylidene-o-toluidine)Cr(CO)₃ | MeLi | (R,R*)-N-(1-Phenylethyl)-o-toluidine complex | >98:2 | A. Solladié-Cavallo et al., Organometallics, 1992 |

Table 2: Enantioselective Synthesis of Planar Chiral (Arene)tricarbonylchromium Complexes

| Prochiral Arene Complex | Chiral Auxiliary/Reagent | Electrophile | Enantiomeric Excess (e.e.) | Reference |

| (η⁶-Anisole)Cr(CO)₃ | (-)-Sparteine/n-BuLi | Me₃SiCl | 94% | E. P. Kündig et al., Angew. Chem. Int. Ed., 1999 |

| (η⁶-1,3-Dichlorobenzene)Cr(CO)₃ | Chiral phosphine ligand | RMgX | 92% | V. A. Semikolenov et al., Russ. Chem. Bull., 1998 |

| (η⁶-Fluorobenzene)Cr(CO)₃ | H₈-BINAP(O) | Aryl iodide | up to 99% | M. A. Sierra et al., ACS Catal., 2019[5] |

Experimental Protocols

General Protocol for the Synthesis of (η⁶-Arene)tricarbonylchromium Complexes

This protocol is a general method for the complexation of an arene with hexacarbonylchromium.

Materials:

-

Arene (e.g., anisole, toluene)

-

Hexacarbonylchromium [Cr(CO)₆]

-

Dibutyl ether (Bu₂O)

-

Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine the arene (1.0-1.2 equivalents) and hexacarbonylchromium (1.0 equivalent).[8]

-

Add a mixture of degassed dibutyl ether and THF (typically in a 9:1 ratio) to achieve a concentration of approximately 0.15 M with respect to Cr(CO)₆.[8]

-

Heat the reaction mixture to reflux (typically 140-160 °C) under a positive pressure of inert gas for 20-48 hours.[8] The progress of the reaction can be monitored by TLC or IR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Note: Hexacarbonylchromium is toxic and should be handled in a well-ventilated fume hood.

Protocol for Diastereoselective Benzylic Alkylation

This protocol describes the deprotonation of a benzylic position on a complexed arene followed by alkylation.

Materials:

-

(η⁶-Toluene)tricarbonylchromium

-

n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) in a suitable solvent

-

Electrophile (e.g., methyl iodide, benzyl bromide)

-

Anhydrous THF

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Dissolve the (η⁶-toluene)tricarbonylchromium complex in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Add the electrophile (1.2 equivalents) dropwise to the solution and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-